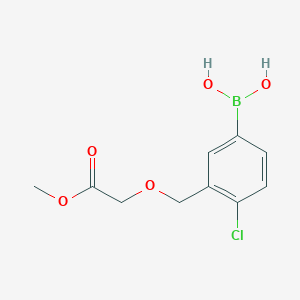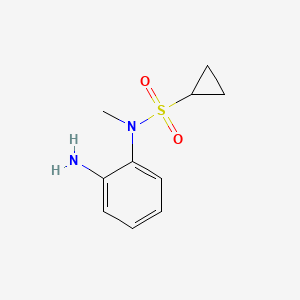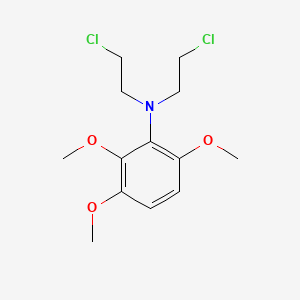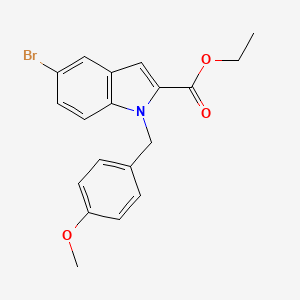
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indole ring, a methoxybenzyl group at the 1-position, and an ethyl ester at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate typically involves several steps:
Bromination: The starting material, indole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Protection of the Indole Nitrogen: The indole nitrogen is protected by reacting with a suitable protecting group such as benzyl chloride to form N-benzylindole.
Methoxybenzylation: The protected indole is then reacted with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to introduce the 4-methoxybenzyl group at the 1-position.
Esterification: Finally, the carboxyl group at the 2-position is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated indole derivative.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 5-hydro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate.
Substitution: Formation of 5-substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Ethyl 5-fluoro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Ethyl 5-iodo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position imparts unique reactivity and biological activity compared to other halogenated derivatives.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.
- Biological Activity: The biological activity may vary depending on the halogen atom, with bromine derivatives often showing distinct pharmacological profiles.
Propriétés
Numéro CAS |
1603833-92-6 |
|---|---|
Formule moléculaire |
C19H18BrNO3 |
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
ethyl 5-bromo-1-[(4-methoxyphenyl)methyl]indole-2-carboxylate |
InChI |
InChI=1S/C19H18BrNO3/c1-3-24-19(22)18-11-14-10-15(20)6-9-17(14)21(18)12-13-4-7-16(23-2)8-5-13/h4-11H,3,12H2,1-2H3 |
Clé InChI |
DRUHZGBNAKWCSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


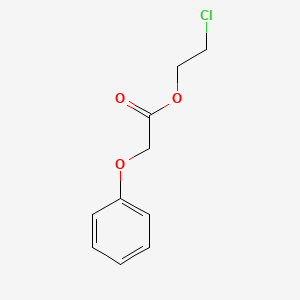
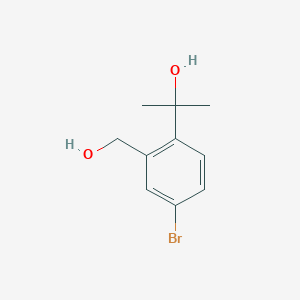
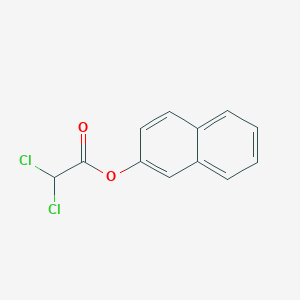
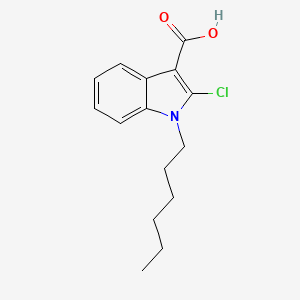
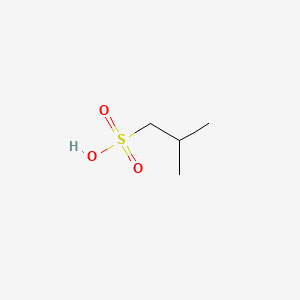

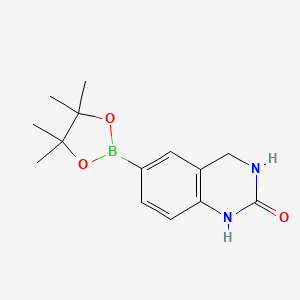
![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
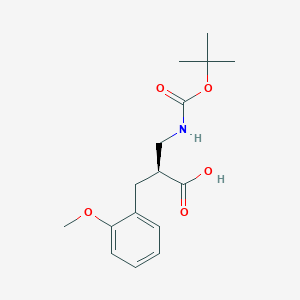
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
